molecular formula C7H6N2 B185307 2-Cyano-3-methylpyridine CAS No. 20970-75-6

2-Cyano-3-methylpyridine

Cat. No.: B185307
CAS No.: 20970-75-6
M. Wt: 118.14 g/mol
InChI Key: WBXZCDIZXWDPBL-UHFFFAOYSA-N
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Description

2-Cyano-3-methylpyridine is an organic compound with the molecular formula C₇H₆N₂. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring. This compound appears as white crystals and is known for its slight solubility in chloroform and methanol . It is used as an intermediate in the synthesis of various pharmaceuticals, including omeprazole, buflomedil, and loratadine .

Mechanism of Action

Mode of Action

It is known that the compound can be synthesized from hydrochloric acid, which is obtained from the reaction of hydrogen chloride and sulfuric acid . More research is required to understand how 2-Cyano-3-methylpyridine interacts with its targets and the resulting changes.

Biochemical Pathways

It has been used to synthesize triazolo [1,5-c] pyrimidine as a potential anti-asthma drug

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Cyano-3-methylpyridine are not fully understood yet. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylpyridine typically involves the following steps :

    Starting Material: 3-Methylpyridine is used as the starting material.

    Activation: Phosphorus pentoxide is added to the reaction mixture under stirring conditions.

    Nitration: Concentrated nitric acid is slowly added to the cooled solution, maintaining the temperature below 10°C.

    Cyanation: The reaction mixture is then added to a solution of sodium cyanide and caustic soda, followed by extraction with dichloromethane to obtain the final product.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to reduce costs and environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Scientific Research Applications

2-Cyano-3-methylpyridine has diverse applications in scientific research :

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an anti-tumor agent and in the synthesis of bioactive molecules.

    Medicine: Serves as an intermediate in the production of pharmaceuticals like loratadine, an antihistamine.

    Industry: Utilized in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

    2-Cyano-3-nitropyridine: Similar structure but with a nitro group instead of a methyl group.

    3-Methylpyridine-2-carbonitrile: Another derivative with a different substitution pattern.

    2-Cyano-4-methylpyridine: Similar but with the methyl group at a different position.

Uniqueness: 2-Cyano-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its solubility in organic solvents and its role as an intermediate in pharmaceutical synthesis make it particularly valuable .

Properties

IUPAC Name

3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZCDIZXWDPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943262
Record name 3-Methyl-2-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-75-6
Record name 3-Methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20970-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

It has been reported by Fife et al , Heterocycles 22:1121-4(1984) that 3-methyl-1-methoxypyridinium methylsulfate reacted with cyanide ion to give 3-methyl-2-cyanopyridine and "high percentages" of the 4-cyanopyridine isomer. In Table 1 on page 1122, Fife et al. reported that the 4 cyano compound was obtained in 69% yield and 3-methyl2-cyanopyridine was obtained in 24% yield.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 11.53 g (120 mmol) of 2-pyrimidone and 12.14 g (120 mmol) of triethylamine were dissolved in 50 ml of ethanol, and 11.23 g (110 mmol) of acetic anhydride was added dropwise thereto at 70° C. spending 1 hour. The reaction solution was cooled to room temperature and mixed with 8.31 g (100 mmol) of 2-oxobutyronitrile and 30.43 g (400 mmol) of ammonium acetate, and the resulting reaction solution was allowed to undergo the reaction at 80° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 7.92 g (yield 67.1%) of the title compound was obtained (purity 99.1%, melting point 85-86° C.).
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
8.31 g
Type
reactant
Reaction Step Three
Quantity
30.43 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Yield
67.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-cyano-3-methylpyridine in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing a range of pharmaceutically relevant compounds. Notably, it's a key precursor in the synthesis of loratadine, a widely used antihistamine medication. [, , , , ] The compound's structure, featuring both a pyridine ring and a cyano group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Q2: Can you elaborate on the synthesis of loratadine from this compound?

A2: Several synthetic routes utilize this compound to access loratadine. One approach involves a multi-step sequence including Ritter reaction, alkylation, and cyanidation to yield 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine. [] Subsequent cyclization and coupling with N-ethoxycarbonyl-4-piperidone lead to loratadine. Other methods explore alternative reaction pathways, such as radical reactions, Wittig-Horner reactions, and Friedel-Crafts acylations, showcasing the versatility of this compound as a starting material. [, , ]

Q3: Beyond loratadine, what other pharmaceutical compounds can be synthesized from this compound?

A3: Research demonstrates the successful synthesis of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, another essential intermediate in loratadine production, using this compound as the starting point. [, , ] Additionally, a 1,7-naphthyridine derivative, known for its PDE-4 inhibitory activity, has been synthesized starting from this compound. [] This highlights the potential of this compound in accessing a diverse range of pharmacologically active molecules.

Q4: Are there any studies on the catalytic properties of this compound derivatives?

A4: While this compound itself is not typically employed as a catalyst, its derivatives, particularly metal complexes incorporating it as a ligand, have been investigated. For instance, diaquabis(3-methylpyridine-2-carboxamide-κ2N,O)copper(II) dinitrate, a complex formed from a derivative of this compound, has been structurally characterized. [] Such complexes may exhibit catalytic activities depending on the metal center and reaction conditions.

Q5: Have there been any reported safety concerns regarding the use of this compound in chemical synthesis?

A5: A significant safety incident involving this compound occurred in 2008 at a pharmaceutical manufacturing facility. [] The incident, attributed to the omission of acetone during a chemical reaction, led to a runaway reaction with severe consequences. This underscores the critical need for meticulous process safety management, including comprehensive risk assessments (HAZOP) and robust procedures to prevent human error, when working with this compound.

Q6: How is this compound typically characterized and analyzed?

A6: Various spectroscopic techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), provides valuable information about the compound's structure and purity. [, , ] Mass spectrometry (MS) aids in determining the molecular weight and fragmentation pattern, further confirming the compound's identity. [, , ] Melting point determination also serves as a simple yet effective method for characterizing the compound. []

Q7: Are there alternative methods for preparing 3-methyl-2-formylaminopyridine, a derivative of this compound?

A7: Research has explored the use of manganese dioxide (MnO2) as an oxidizing agent in synthesizing 3-methyl-2-formylaminopyridine from this compound. [] This method, employing MnO2 as an alternative to conventional oxidizing agents, highlights the ongoing efforts to develop efficient and potentially more environmentally friendly synthetic routes for this class of compounds.

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